molecular formula C15H23NO3 B2778681 (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol CAS No. 926308-23-8

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol

Cat. No. B2778681
M. Wt: 265.353
InChI Key: WIXVUEQGJZPUQE-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The compound “(2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane” has a purity of >98.0% (GC), a molecular formula of C15H21NO3, a molecular weight of 263.34, and appears as a white to almost white powder or crystal. It has a melting point of 125.0 to 129.0 °C and is soluble in methanol .

Scientific Research Applications

Catalytic Applications

The research into the catalytic alkylation of aryl Grignard reagents demonstrates the use of related tert-butoxycarbonyl compounds in facilitating C-C cross-coupling reactions. Iron(III) amine-bis(phenolate) complexes have shown to catalyze these reactions efficiently, indicating potential applications of similar compounds in organic synthesis and catalysis (Qian, Dawe, & Kozak, 2011).

Molecular Structure and Conformation Analysis

A study on a related L-cysteine derivative with tert-butoxycarbonyl protecting groups highlights the significance of weak intermolecular bonding in stabilizing molecular conformations. This research provides insights into how tert-butoxycarbonyl groups influence the structural properties of amino acids and peptides, which could be relevant for designing compounds with desired conformations and properties (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).

Antimicrobial Agent Synthesis

Another research area involves the synthesis of substituted phenyl azetidines, demonstrating the role of tert-butoxycarbonylamino groups in producing compounds with potential antimicrobial activity. This suggests applications of "(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol" in developing new antimicrobial agents (DORASWAMY & Ramana, 2013).

Enzymatic Resolution and Pharmaceutical Applications

The enzymatic resolution of chloro alcohols study indicates the use of tert-butoxycarbonyl groups in achieving enantiomerically pure forms of pharmaceutically useful compounds. This process, involving lipase catalysis, underscores the importance of such compounds in pharmaceutical synthesis (Raju, Chiou, & Tai, 1995).

Safety And Hazards

The compound “(2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane” is classified as very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment and proper disposal of contents/container .

properties

IUPAC Name

tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXVUEQGJZPUQE-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol

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